Monosaccharides
Monosaccharides, also known as simple sugars, are the most basic units of carbohydrates and cannot be hydrolyzed into simpler sugars. These compounds play a crucial role in providing energy for living organisms, particularly in humans where they are quickly absorbed by the body to fuel cellular processes. Common monosaccharides include glucose (also known as dextrose), fructose, and galactose. Glucose is often found in fruits and honey and serves as the primary source of energy for cells, with its molecular formula C6H12O6. Fructose, another simple sugar, can be found naturally in many fruits and is sweeter than glucose. Galactose, which rarely appears alone but often combines with glucose to form lactose (milk sugar), is important for cellular signaling and metabolism.
Monosaccharides are characterized by their ability to form glycosidic bonds with other monosaccharide molecules, thereby creating disaccharides or polysaccharides such as sucrose (table sugar) and starch. In the food industry, these compounds are widely used in the production of confectionery, bakery products, and beverages due to their sweet taste and energy-providing properties. Additionally, they are essential components in medical research for studying cellular metabolism and physiological functions.

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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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